molecular formula C10H12N4O5 B105754 Ara-HX CAS No. 7013-16-3

Ara-HX

Cat. No. B105754
CAS RN: 7013-16-3
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-UHTZMRCNSA-N
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Description

Stereoselective Synthesis of Ara-HX

The stereoselective synthesis of ara-cyclohexenyl-adenine, a compound that can be referred to as Ara-HX for the purposes of this analysis, has been successfully achieved starting from methyl-α-d-glucopyranose. This synthesis involves several key steps, including isomerization, selective protection and deprotection chemistry, a Ferrier rearrangement, and a Mitsunobu reaction. This process marks the first total synthesis of an enantiomerically pure ara-type cyclohexenyl nucleoside, which is significant for the development of nucleoside analogs with potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of Ara-HX is not directly detailed in the provided papers. However, the synthesis of related arachidonic acids and their isotopically labeled variants provides insights into the structural analysis of complex organic molecules. For instance, the synthesis of deuterium-labeled arachidonic acids to probe the reaction mechanism of prostaglandin H synthase involves understanding the interaction of protons with unpaired electrons, which is crucial for elucidating the structure of radical intermediates . Similarly, the structure of the major peanut allergen Ara h 1, which forms a highly stable homotrimer, and its resistance to proteolytic degradation due to the strategic location of IgE-binding epitopes, provides an example of how molecular structure can influence biological function and stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ara-HX are indicative of the complex nature of synthesizing organic molecules with specific stereochemistry. The Ferrier rearrangement and Mitsunobu reaction are particularly noteworthy as they are key steps in the synthesis of ara-cyclohexenyl-adenine . Additionally, the synthesis of isotopically labeled arachidonic acids involves a divergent scheme with late-stage labeling, which is a strategy that could potentially be applied to the synthesis of Ara-HX analogs for probing its reaction mechanisms .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ara-HX are not explicitly discussed in the provided papers, the synthesis and characterization of related compounds offer some parallels. For example, the synthesis of the homologous M-M bonded series Ar'MMAr' and related arylmetal halides and hydride species involves the analysis of bond distances and the use of spectroscopy and X-ray crystallography for structural characterization . The stability of the Ara h 1 trimer and its resistance to enzymatic degradation also provide insights into the physical properties that contribute to the allergenicity of proteins .

Scientific Research Applications

Heat Exchangers (HXs)

  • Field : Mechanical and Chemical Engineering
  • Application Summary : Heat exchangers are crucial components for thermal management. They are used in a broad range of engineering systems such as power plants, oil refineries, air conditioning, automotive, oil coolers in aircrafts, high-temperature resistojets, compact electronic cooling, chemical processes, waste heat recovery devices .
  • Methods of Application : The primary use of HXs is to exchange heat between two fluids. There are distinct types of HXs based on process and operating environment with the primary goal of maximum heat transfer as well as lowest pressure drop .
  • Results or Outcomes : The broad range of applications and the current limits of traditional manufacturing techniques have directed designers and researchers to utilize additive manufacturing (AM) technologies to open a new chapter in HX design and development .

Antiviral Chemotherapeutic Agent

  • Field : Medical and Pharmaceutical Research
  • Application Summary : Ara-HX is a deaminated metabolite of adenine arabinoside (Ara-A), which is an antiviral chemotherapeutic agent .
  • Methods of Application : Ara-HX is administered in doses effective against DNA viral infection .
  • Results or Outcomes : In doses effective against DNA viral infection, Ara-HX did not substantially impair DNA replication and inhibit cellular function in the rat cerebellum in comparison to the pyrimidine nucleoside, Ara-C .

Production of Microbial Oil Rich in Arachidonic Acid (ARA)

  • Field : Bioresources and Bioprocessing
  • Application Summary : Ara-HX is used in the production of microbial oil rich in arachidonic acid (ARA) in Mortierella alpina . ARA is a representative of the omega-6 group of essential polyunsaturated fatty acids (PUFAs), and it has been widely applied in the food industry as well as cosmetics, medicine, and many other fields .
  • Methods of Application : The production of microbial oil rich in ARA in M. alpina was enhanced by using a multi-stage fermentation strategy which combined fed-batch culture with precise control of aeration and agitation rates at proper times .
  • Results or Outcomes : The ultimate dry cell weight (DCW), lipid, and ARA yields obtained using this strategy reached 41.4, 22.2, 13.5 g/L, respectively .

Additively Manufactured Heat Exchangers (HXs)

  • Field : Advanced Manufacturing Technology
  • Application Summary : Additive manufacturing (AM) technologies have opened a new chapter in HX design and development . AM has created a world of opportunity to redesign HXs in pioneering forms, shapes, and sizes .
  • Methods of Application : The primary use of HXs is to exchange heat between two fluids, which creates applications in a broad range of engineering systems .
  • Results or Outcomes : The outstanding advantages of AM-enabled HXs include optimized geometries with enhanced surfaces, controlled surface roughness, fully controlled and organized porous structures, and eliminating the need for weld or braze .

Antiviral Activity

  • Field : Virology
  • Application Summary : Ara-HX has been found to have antiviral activity, particularly against herpes simplex virus, type 1 (HSV-1) .
  • Methods of Application : The antiviral activity of Ara-HX is evaluated by its ability to inhibit the cytopathic effects of HSV-1 in cell cultures .
  • Results or Outcomes : The inhibition of HSV-1’s cytopathic effects varies directly with the concentrations of Ara-HX .

Chemical Research

  • Field : Chemistry
  • Application Summary : Ara-HX is a chemical compound with the molecular formula C10H12N4O5 . It is used in various chemical research and studies .
  • Methods of Application : Ara-HX is used in laboratory settings for various chemical reactions and studies .
  • Results or Outcomes : The outcomes of these studies can vary widely depending on the specific research goals .

properties

IUPAC Name

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859029
Record name Arabinosylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ara-HX

CAS RN

7013-16-3
Record name 9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7013-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypoxanthine arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arabinosylhypoxanthine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARAINOSINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
MG Falcon, BR Jones - Journal of General Virology, 1977 - microbiologyresearch.org
… We have compared the antiviral activities of ara-A, ara-AMP and ara-Hx, and determined the effect of addition of ADAI to each by using the multiple microinoculation technique (Jones & …
Number of citations: 20 www.microbiologyresearch.org
D Pavan-Langston, RD North, PA Geary… - Archives of …, 1976 - jamanetwork.com
… study on the intraocular penetration of the highly soluble nucleotide form of vidarabine, Ara AMP, reveals that, in rabbits, very high aqueous levels of the antiviral metabolite, Ara Hx, are …
Number of citations: 29 jamanetwork.com
NH Park, LP Gangarosa, JM Hill - Proceedings of the Society …, 1977 - journals.sagepub.com
… -A and ara-Hx. However… ara-Hx at all periods. From these data, it appears most of the ara-AMP is metabolized to ara-A, which in turn is mostly metabolized to adenine rather than ara-Hx …
Number of citations: 24 journals.sagepub.com
YJ Bryson, JD Connor - Antimicrobial Agents and Chemotherapy, 1976 - Am Soc Microbiol
… (araHx), which has greatly decreased antiviral activity. Using this system and a quantitative plaque reduction method for VZ, we examined the effect of both ara-A and ara-Hx on plaque …
Number of citations: 47 journals.asm.org
LB Allen, LK Vanderslice, CM Fingal, F McCright… - Antiviral Research, 1982 - Elsevier
… Yet in this study, the Virazole-ara-Hx synergy is more pronounced than that seen with Virazole and ara-A, which may suggest that the anti-herpes mechanisms are somewhat different. …
Number of citations: 37 www.sciencedirect.com
JK Preiksaitis, B Lank, PK Ng, L Brox… - Journal of Infectious …, 1981 - academic.oup.com
… In this study, the major metabolite demonstrable after drug administration was ara-Hx, with … The t1/2 of ara-Hx was estimated to be 3.5 ± 1.2 hr in the 12 patients. The t1/2 of araHx in …
Number of citations: 40 academic.oup.com
BB Williams, EJ Bailey… - The Journal of Laboratory …, 1977 - translationalres.com
… Tests with ara-A (with and without co-vidarabine) and ara-Hx were done simultaneously so that results could be compared. To our knowledge, MLC’s for any viral compound have not …
Number of citations: 9 www.translationalres.com
KJ Champney, CB Lauter, EJ Bailey… - The Journal of …, 1978 - Am Soc Clin Investig
… and ara-Hx in combination had antiviral effects which are synergistic. The total ofthe fractional MIC of ara-A plus ara-Hx … liquid chromatography forara-A and ara-Hx. AVA was greater by …
Number of citations: 19 www.jci.org
RA Buchanan, AW Kinkel, CA Alford Jr… - Clinical …, 1980 - Wiley Online Library
… Most of the drug is excreted in the urine as ara-Hx although there may be further … of ara-Hx was only 11 ml/rnin, suggesting impaired excretion, and his plasma level of ara-Hx was …
Number of citations: 27 ascpt.onlinelibrary.wiley.com
RJ Whitley, BC Tucker, AW Kinkel… - Antimicrobial agents …, 1980 - Am Soc Microbiol
… Table 2 shows the mean total daily urinary outputs of ara-Hx after intramuscular and intravenous administrations.Recovery of ara-Hx in the urine was somewhat greater after intrave…
Number of citations: 80 journals.asm.org

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